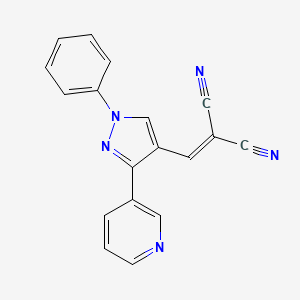

![molecular formula C16H24ClNO4S2 B3013766 1-[(3-氯苯基)甲磺酰基]-3-(2-甲基丙烷磺酰基)哌啶 CAS No. 2097883-22-0](/img/structure/B3013766.png)

1-[(3-氯苯基)甲磺酰基]-3-(2-甲基丙烷磺酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

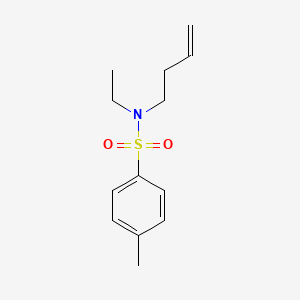

The compound "1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine" is a chemically synthesized molecule that may be related to various sulfonyl-substituted piperidine derivatives. These derivatives are known for their potential biological activities, including antimicrobial properties. The structure of such compounds typically includes a piperidine ring, which is a common feature in many pharmaceutical agents, and sulfonyl groups that can be modified to alter the compound's properties and activities .

Synthesis Analysis

The synthesis of sulfonyl-substituted piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine . In a related synthesis, piperidin-4-yl-diphenyl-methanol is condensed with p-chlorobenzene sulfonylchloride to form a sulfonyl-substituted piperidine . These methods highlight the versatility of sulfonyl chloride reagents in introducing sulfonyl groups to piperidine rings under controlled conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl-substituted piperidines can be characterized by spectroscopic techniques such as 1H-NMR and IR, and their crystal structures can be elucidated using X-ray crystallography . The piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings. The geometry around the sulfur atom in the sulfonyl group is typically distorted from a regular tetrahedron due to the presence of different substituents .

Chemical Reactions Analysis

Sulfonyl-substituted piperidines can participate in various chemical reactions, including asymmetric radical reactions catalyzed by transition metal complexes. For instance, sulfonyl chlorides can be added to alkenes to form optically active adducts in the presence of a ruthenium catalyst . These reactions demonstrate the potential for creating chiral centers in the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-substituted piperidines are influenced by the nature of the substituents on the piperidine ring and the sulfonyl group. These properties can be studied using quantum chemical methods such as density functional theory (DFT), which provides insights into molecular geometry, electronic structure, and reactivity . Theoretical calculations can also predict thermodynamic properties and vibrational frequencies, which can be compared with experimental data for validation . The presence of sulfonyl groups can enhance the molecule's ability to form hydrogen bonds and other non-covalent interactions, which can affect its solubility, stability, and biological activity .

科学研究应用

合成和结构表征

类似磺酰基哌啶衍生物的合成方法通常涉及缩合反应、光谱技术表征和使用 X 射线晶体学的结构研究。例如,[1-(甲苯-4-磺酰基)-哌啶-4-基]-甲醇的合成展示了磺酰氯在生成具有潜在药理活性的化合物中的应用,其特征是晶体结构揭示了哌啶环的椅式构象和硫原子周围典型的四面体几何形状 (Girish 等人,2008)。类似的方法和表征应用于各种磺酰基哌啶衍生物,表明人们对这些化合物及其独特的化学性质和潜在应用有着广泛的兴趣。

潜在的药理应用

虽然没有找到关于“1-[(3-氯苯基)甲磺酰基]-3-(2-甲基丙烷磺酰基)哌啶”药理应用的直接参考,但合成结构相关的化合物(例如磺酰基哌啶的 N-取代衍生物)强调了正在进行的研究,这些化合物作为阿尔茨海默病等疾病的候选药物的潜力 (Rehman 等人,2018)。这些努力反映了人们对磺酰基哌啶化合物及其化学多样性和潜在治疗益处的更广泛兴趣。

属性

IUPAC Name |

1-[(3-chlorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO4S2/c1-13(2)11-23(19,20)16-7-4-8-18(10-16)24(21,22)12-14-5-3-6-15(17)9-14/h3,5-6,9,13,16H,4,7-8,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZYNSHQIGBGSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B3013697.png)

![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3013705.png)